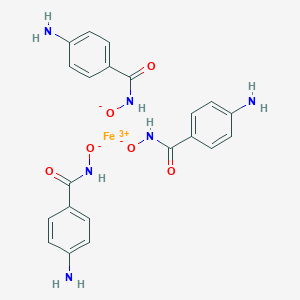
Fe(3+)-Abha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Fe(3+)-Abha is a coordination compound where iron in the +3 oxidation state is coordinated with 4-aminobenzohydroxamic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The coordination of iron with hydroxamic acids is known to enhance the stability and reactivity of the complex, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the Fe(3+)-Abha typically involves the reaction of ferric nitrate with 4-aminobenzohydroxamic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the iron ion with the hydroxamic acid ligand. The reaction mixture is usually stirred at room temperature for several hours, followed by filtration and purification to obtain the desired complex.
Industrial Production Methods
While the industrial production methods for this specific complex are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
The Fe(3+)-Abha can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized to higher oxidation states.
Substitution Reactions: The ligands coordinated to the iron center can be substituted by other ligands, depending on the reaction conditions.
Hydrolysis Reactions: The complex can undergo hydrolysis in the presence of water, leading to the formation of iron hydroxides and free ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Various ligands such as phosphines, amines, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions can produce new coordination compounds with different ligands.
Applications De Recherche Scientifique
The Fe(3+)-Abha has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells by interfering with iron metabolism.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mécanisme D'action
The mechanism of action of the Fe(3+)-Abha involves the coordination of the iron ion with the hydroxamic acid ligand, which enhances the stability and reactivity of the complex. The iron center can participate in redox reactions, facilitating electron transfer processes. The complex can also interact with biological molecules, such as proteins and DNA, through coordination and hydrogen bonding, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(3+)-hydroxamic acid complexes: These complexes have similar coordination chemistry and reactivity but may differ in their specific ligands and applications.
Iron(3+)-Schiff base complexes: These complexes also involve the coordination of iron with nitrogen and oxygen donor ligands, but they have different structural and electronic properties.
Iron(3+)-quinolone complexes: These complexes are known for their antibacterial activity and are used in medicinal chemistry.
Uniqueness
The Fe(3+)-Abha is unique due to the presence of the 4-aminobenzohydroxamic acid ligand, which imparts specific electronic and steric properties to the complex. This uniqueness makes it a valuable compound for studying the interactions of iron with biological molecules and for developing new therapeutic agents.
Propriétés
Numéro CAS |
131612-27-6 |
|---|---|
Formule moléculaire |
C21H21FeN6O6 |
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
4-amino-N-oxidobenzamide;iron(3+) |
InChI |
InChI=1S/3C7H7N2O2.Fe/c3*8-6-3-1-5(2-4-6)7(10)9-11;/h3*1-4H,(H3-,8,9,10,11);/q3*-1;+3 |
Clé InChI |
FEYJWNLLZVCLCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
SMILES canonique |
C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.C1=CC(=CC=C1C(=O)N[O-])N.[Fe+3] |
Key on ui other cas no. |
131612-27-6 |
Synonymes |
Fe(3+)-ABHA iron(3+)-4-aminobenzohydroxamic acid complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















